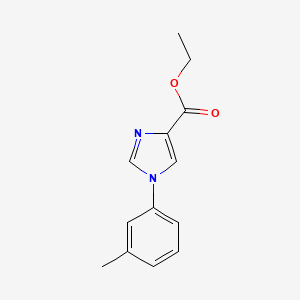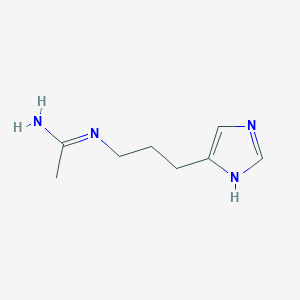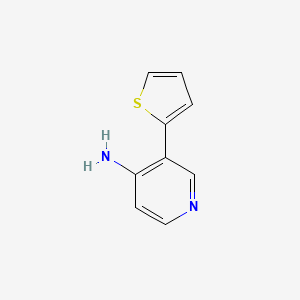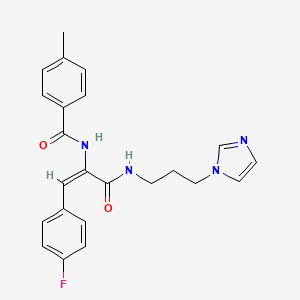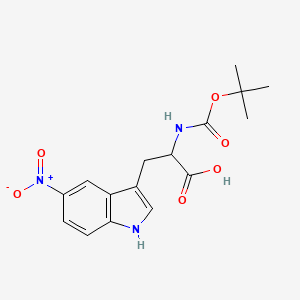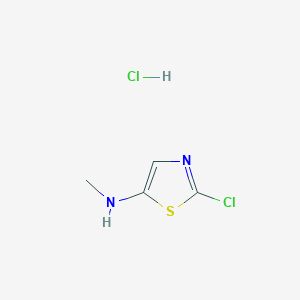
2-Chloro-N-methylthiazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-methylthiazol-5-amine hydrochloride is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the second position, a methyl group attached to the nitrogen atom, and an amine group at the fifth position. The hydrochloride form indicates that it is a salt, which often enhances the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methylthiazol-5-amine hydrochloride typically involves the following steps:
-
Formation of the Thiazole Ring: : The initial step involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved by reacting α-haloketones with thiourea under acidic conditions.
-
Chlorination: : The thiazole ring is then chlorinated at the second position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
-
Methylation: : The nitrogen atom is methylated using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like sodium hydroxide (NaOH).
-
Formation of Hydrochloride Salt: : Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification Steps: Techniques such as crystallization, filtration, and recrystallization are employed to purify the final product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methylthiazol-5-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-azido-N-methylthiazol-5-amine or 2-thiocyanato-N-methylthiazol-5-amine can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction typically yields the corresponding amine derivatives.
Scientific Research Applications
2-Chloro-N-methylthiazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methylthiazol-5-amine hydrochloride involves its interaction with specific molecular targets. The chlorine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorothiazole: Similar structure but lacks the methyl group on the nitrogen atom.
2-Methylthiazol-5-amine: Similar structure but lacks the chlorine atom at the second position.
2-Chloro-5-nitrothiazole: Contains a nitro group instead of an amine group at the fifth position.
Uniqueness
2-Chloro-N-methylthiazol-5-amine hydrochloride is unique due to the combination of the chlorine atom, the methyl group on the nitrogen, and the amine group at the fifth position. This unique structure imparts specific chemical and biological properties that differentiate it from other thiazole derivatives.
Properties
Molecular Formula |
C4H6Cl2N2S |
|---|---|
Molecular Weight |
185.07 g/mol |
IUPAC Name |
2-chloro-N-methyl-1,3-thiazol-5-amine;hydrochloride |
InChI |
InChI=1S/C4H5ClN2S.ClH/c1-6-3-2-7-4(5)8-3;/h2,6H,1H3;1H |
InChI Key |
GITFUVIHFGXTTK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(S1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-5-Fluoro-2-(1-(5-(2-methoxypyrimidin-5-yl)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)azetidin-2-yl)-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3h)-one](/img/structure/B12818823.png)


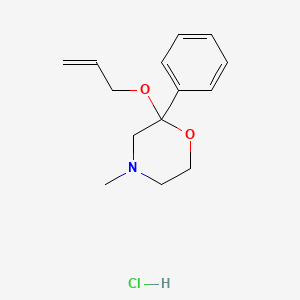
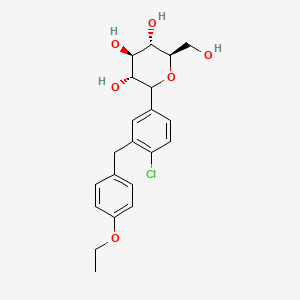
![2-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12818851.png)
